Executive Summary: The Indole Scaffold as a Privileged Structure
Executive Summary: The Indole Scaffold as a Privileged Structure
An in-depth technical analysis and methodological whitepaper on the properties, synthesis, and pharmacological applications of 2,3-dimethyl-1H-indole-5-carbonitrile (CAS 36798-23-9).
In modern medicinal chemistry and drug development, the indole substructure is universally recognized as a "privileged structure"—a molecular framework capable of binding to multiple biological receptors with high affinity[1]. Specifically, 2,3-dimethyl-1H-indole-5-carbonitrile (CAS 36798-23-9) serves as a critical synthetic intermediate[2]. The strategic placement of the electron-withdrawing carbonitrile group at the 5-position acts as a robust hydrogen bond acceptor and a bioisostere for halogens, while the 2,3-dimethyl substitutions provide the necessary steric bulk and lipophilicity to anchor the molecule within hydrophobic kinase pockets[3][4].
This guide provides a comprehensive breakdown of the compound's physicochemical properties, a self-validating synthetic methodology, and its downstream applications in pathway modulation.
Physicochemical Properties & Structural Data
Before initiating any synthetic or assay-based workflow, it is critical to establish the baseline quantitative parameters of the compound. The table below summarizes the core physicochemical and safety data required for analytical validation and safe handling[2].
| Property | Value / Description |
| CAS Number | 36798-23-9 |
| Linear Formula | C₁₁H₁₀N₂ |
| Molecular Weight | 170.21 g/mol |
| Melting Point | 147–148 °C |
| Physical Form | Solid / Powder |
| InChIKey | MAQQEXCJSLDJFC-UHFFFAOYSA-N |
| Storage Temperature | Room Temperature (Ambient) |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 (Harmful if swallowed/inhaled; causes skin/eye irritation) |
Synthetic Methodology: The Fischer Indole Approach
The most efficient and scalable route to synthesize 2,3-dimethyl-1H-indole-5-carbonitrile is via the classical Fischer Indole Synthesis[5]. As an Application Scientist, I emphasize not just the steps, but the chemical causality behind them.
Mechanistic Causality
The reaction relies on the condensation of 4-hydrazinylbenzonitrile with butanone (methyl ethyl ketone). We utilize glacial acetic acid as both the solvent and the acid catalyst. The acid protonates the intermediate phenylhydrazone, lowering the activation energy required for the critical [3,3]-sigmatropic rearrangement. We execute this in a sealed pressure tube at 110°C because butanone is highly volatile (b.p. ~80°C); the sealed environment prevents solvent loss while providing the thermal energy necessary to drive the final aromatization and elimination of ammonia[5].
Step-by-Step Protocol
This protocol is designed as a self-validating system . The transition from a homogeneous acidic solution to a heterogeneous aqueous suspension serves as an immediate visual confirmation of successful cyclization.
-
Reagent Loading: To an oven-dried pressure tube equipped with a magnetic stir bar, add 4-hydrazinylbenzonitrile hydrochloride (8 mmol, 1.35 g) and butanone (12 mmol, 1.08 mL)[5].
-
Catalyst Initiation: Add 12 mL of glacial acetic acid to the mixture. Seal the pressure tube tightly under an argon atmosphere. Causality: Argon prevents the oxidative degradation of the electron-rich indole core at high temperatures.
-
Thermal Cyclization: Submerge the sealed tube in an oil bath pre-heated to 110°C. Maintain vigorous stirring for 12 hours[5].
-
Self-Validating Precipitation: Remove the tube from the heat and allow it to cool to room temperature. Pour the mixture directly into a beaker of cold water. Validation: The highly hydrophobic 2,3-dimethyl-1H-indole-5-carbonitrile will immediately crash out of solution as a precipitate, while the unreacted salts and acetic acid remain dissolved in the aqueous phase[5].
-
Filtration & Washing: Filter the solids under a vacuum. Wash the precipitate repeatedly with cold water until the distinct odor of acetic acid is completely gone and the filtrate pH is neutral.
-
Final Purification: Dissolve the crude solid in diethyl ether. Wash with a saturated aqueous brine solution (5 mL), dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield the pure product[5].
Workflow of the Fischer Indole Synthesis for CAS 36798-23-9.
Pharmacological Applications & Pathway Modulation
Once synthesized, the 36798-23-9 scaffold is primed for downstream functionalization. It is a cornerstone in the development of several classes of targeted therapeutics.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
Derivatives of indole-5-carbonitrile are highly potent inhibitors of GSK-3β, a serine/threonine kinase implicated in tumorigenesis. For example, compounds like AZD1080 utilize the indole core to competitively bind the ATP pocket of the kinase[4][6]. In ovarian cancer models, exposure to these indole-based inhibitors suppresses cell proliferation and invasion by downregulating downstream targets such as Cyclin D1, MMP9, and Bcl-xL, ultimately triggering G1 cell cycle arrest[4].
Mechanism of action for indole-5-carbonitrile derivatives inhibiting GSK-3β.
Phosphodiesterase 5 (PDE5) Inhibitors
The indole nitrogen (N1) of the 1H-indole-5-carbonitrile core can be easily alkylated using sodium hydride (NaH) and various alkyl halides. This synthetic vector allows researchers to build novel PDE5 inhibitors[7]. By replacing traditional quinoline structures with the indole-5-carbonitrile scaffold, researchers have developed blood-brain barrier-permeable therapeutics currently being investigated for Alzheimer's disease and cardiovascular conditions[7].
Antiviral Bioisosteres
In virology, the 5-carbonitrile group acts as a highly effective bioisostere for halogens (like fluorine or chlorine) found in 7-azaindole scaffolds[3]. This substitution maintains the electron-withdrawing properties required to engage the influenza PB2 (polymerase basic protein 2) cap-binding region while significantly improving the metabolic stability of the drug candidate against aldehyde oxidase degradation[3].
References
-
Title: Supporting Information Dearomative (3+2) Cycloadditions of Unprotected Indoles Source: Amazon S3 / Literature Supp. Info URL: [Link]
-
Title: AZD1080 | cas 612487-72-6 Source: DC Chemicals URL: [Link]
-
Title: Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region Source: PubMed Central (PMC) URL: [Link]
-
Title: Role of glycogen synthase kinase-3β inhibitor AZD1080 in ovarian cancer Source: PubMed URL: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2,3-dimethyl-1H-indole-5-carbonitrile | 36798-23-9 [sigmaaldrich.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of glycogen synthase kinase-3β inhibitor AZD1080 in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. AZD1080|cas 612487-72-6|DC Chemicals [dcchemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
